2-Formylthiophene-3-carbonitrile
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Overview
Description
2-Formylthiophene-3-carbonitrile is an organic compound with the molecular formula C6H3NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formylthiophene-3-carbonitrile can be synthesized through several methods. One common approach involves the condensation reaction of thiophene derivatives with formyl and cyano groups. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes controlling temperature, pressure, and the use of efficient catalysts to maximize production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Formylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group to a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid.
Reduction: 2-Hydroxymethylthiophene-3-carbonitrile.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
2-Formylthiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Formylthiophene-3-carbonitrile involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The formyl and cyano groups play a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
2-Formylthiophene: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Formylthiophene-2-carbonitrile: A positional isomer with different reactivity and applications.
Thiophene-2-carbonitrile: Lacks the formyl group, affecting its chemical properties and applications.
Uniqueness: 2-Formylthiophene-3-carbonitrile is unique due to the presence of both formyl and cyano groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and materials science .
Properties
IUPAC Name |
2-formylthiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NOS/c7-3-5-1-2-9-6(5)4-8/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDONRZJCFROGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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